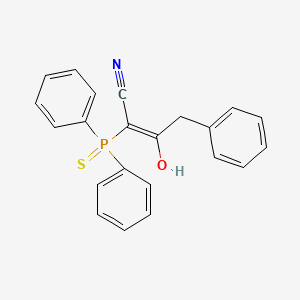![molecular formula C14H14O5 B4290559 4-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one](/img/structure/B4290559.png)
4-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one
Übersicht
Beschreibung
4-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PMK glycidate and is used as a precursor in the synthesis of various drugs, including MDMA and methamphetamine. In recent years, PMK glycidate has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of PMK glycidate is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are involved in the breakdown of dopamine and other neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve cognitive function and reduce the symptoms of neurodegenerative diseases.
Biochemical and physiological effects:
PMK glycidate has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can increase the levels of dopamine and other neurotransmitters in the brain, improve cognitive function, and reduce inflammation. It has also been shown to have antioxidant properties that can help protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
PMK glycidate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, which makes it ideal for use in drug development. However, it is also a controlled substance, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on PMK glycidate. One area of focus is on developing new synthesis methods that are more efficient and environmentally friendly. Another area of research is on understanding the full range of therapeutic applications of PMK glycidate, including its potential use in the treatment of other neurological disorders. Additionally, there is a need for more research on the safety and toxicity of PMK glycidate, particularly in relation to its use as a precursor in the synthesis of illegal drugs.
Wissenschaftliche Forschungsanwendungen
PMK glycidate has been the subject of numerous scientific studies aimed at understanding its potential therapeutic applications. One of the most promising applications of PMK glycidate is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that PMK glycidate has neuroprotective properties that can help prevent the death of brain cells and slow the progression of these diseases.
Eigenschaften
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methyl-5-methylidene-1,3-dioxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-9-14(2,19-13(15)18-9)6-5-10-3-4-11-12(7-10)17-8-16-11/h3-4,7H,1,5-6,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTECCNBPSDEPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)OC(=O)O1)CCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(4-chlorophenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290476.png)
![2,2'-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(thio)]bis[N-(4-bromophenyl)acetamide]](/img/structure/B4290486.png)


![methyl 2-[2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3-thienyl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4290505.png)

![ethyl 2-[2-amino-3-cyano-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4290523.png)
![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-nitro-1,3-thiazol-2-yl)acetamide](/img/structure/B4290530.png)
![isopropyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzoxazol-2-ylthio)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4290533.png)

![5-benzyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4290548.png)
![1'-(2-oxopentyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B4290567.png)
![tetra-tert-butyl 2,2'-{6-[(2-aminoethyl)amino]-1,3,5-triazine-2,4-diyl}bis(nitromalonate)](/img/structure/B4290576.png)
![2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl [(4,6-diphenylpyrimidin-2-yl)thio]acetate](/img/structure/B4290588.png)